molecular formula C6H8N4 B2406942 4-Methylpyrimidine-2-carboxamidine CAS No. 1330750-75-8

4-Methylpyrimidine-2-carboxamidine

Cat. No. B2406942
CAS RN: 1330750-75-8
M. Wt: 136.158
InChI Key: ASDOMZMPSSOFNF-UHFFFAOYSA-N
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Description

4-Methylpyrimidine-2-carboxamidine is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. It is an organic compound with the molecular formula C6H9N3, which is synthesized using a specific method.

Scientific Research Applications

1. Chemical Structure Analysis and Synthesis

Research on 4-Methylpyrimidine-2-carboxamidine includes studies on its chemical structure and synthesis methods. For instance, the reaction of 4-Amino-5-aminomethyl-2-methylpyrimidine with formamidine salts was investigated, leading to the unexpected formation of its ring-opened hydrate, 4-amino-5-formamidomethyl-2-methylpyrimidine. This discovery was significant in understanding the chemical behavior of related compounds (Evans & Robertson, 1973).

2. Development of Novel Pharmaceutical Compounds

In medicinal chemistry, derivatives of this compound have been explored for their potential in drug development. The synthesis of various compounds, such as 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic esters, and their reactions with other chemicals like (piperidin-1-yl)carboxamidine and arylguanidines, have been studied to create novel pharmaceutical agents (Potapov et al., 2014).

3. Exploration in Medicinal Chemistry

Further exploration in medicinal chemistry includes the development of specific drugs acting as antagonists of histamine at H2 receptors. The study of imidazolylalkylguanidines, isothioureas, and carboxamidines, derivatives related to this compound, has been pivotal in creating competitive antagonists like burimamide and cimetidine (Ganellin, 1981).

4. Contributions to Oncology

In oncology, derivatives of this compound have been identified as potent Src/Abl kinase inhibitors, showing excellent antiproliferative activity against various tumor cell lines. These studies contribute significantly to cancer treatment research (Lombardo et al., 2004).

5. Antiplasmin Drug Research

Research on aza analogs of 4-aminomethylbenzoic acid, closely related to this compound, has been conducted as part of the search for new antiplasmin drugs. These studies are vital in developing treatments for conditions involving abnormal blood clot dissolution (Isoda et al., 1980).

6. HIV Research

Compounds such as dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides, related to this compound, have been investigated as HIV integrase inhibitors. These compounds hold promise in HIV treatment due to their potent and selective inhibitory properties (Summa et al., 2006).

properties

IUPAC Name

4-methylpyrimidine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-2-3-9-6(10-4)5(7)8/h2-3H,1H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOMZMPSSOFNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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